Cas no 36469-60-0 (Phenol,4,4'-(2,3-dimethyl-1,4-butanediyl)bis[2-methoxy-)

Phenol,4,4'-(2,3-dimethyl-1,4-butanediyl)bis[2-methoxy- structure
36469-60-0 structure
Product name:Phenol,4,4'-(2,3-dimethyl-1,4-butanediyl)bis[2-methoxy-
CAS No:36469-60-0
MF:C20H26O4
MW:330.418046474457
CID:308634
PubChem ID:161924

Phenol,4,4'-(2,3-dimethyl-1,4-butanediyl)bis[2-methoxy- Chemical and Physical Properties

Names and Identifiers

    • meso-dihydroguaiaretic acid
    • 4-[(2R,3S)-4-(4-Hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol
    • phenol, 4-[(2R,3S)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxy-
    • ( inverted exclamation markA)-Dihydroguaiaretic Acid
    • NSC-705084
    • AKOS032948494
    • HMS3342F18
    • 4-[4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol
    • DTXSID30957790
    • SCHEMBL9087980
    • 36469-60-0
    • Phenol, 4,4'-(2,3-dimethyl-1,4-butanediyl)bis[2-methoxy-
    • 4-[4-(4-hydroxy-3-methoxy-phenyl)-2,3-dimethyl-butyl]-2-methoxy-phenol
    • NS00067897
    • ACon1_001505
    • CHEMBL1976696
    • BRD-A19129781-001-01-6
    • 2,3-Dimethyl-1-(3'-methoxy-4'-hydroxyphenyl)-4-(3''-methoxy-4''hydroxyphenyl)butane
    • NCGC00180436-01
    • 4-butanediylDihydroguaiaretic acid
    • NCI60_037533
    • CCRIS 7923
    • Dihydroguaiaretic acid
    • ADFOLUXMYYCTRR-UHFFFAOYSA-N
    • FT-0696052
    • BDBM50030892
    • Phenol,4'-(2,3-dimethyl-1,4-butanediyl)bis[2-methoxy-
    • NSC705084
    • 4,4'-(2,3-dimethylbutane-1,4-diyl)bis(2-methoxyphenol)
    • Phenol,4,4'-(2,3-dimethyl-1,4-butanediyl)bis[2-methoxy-
    • Inchi: InChI=1S/C20H26O4/c1-13(9-15-5-7-17(21)19(11-15)23-3)14(2)10-16-6-8-18(22)20(12-16)24-4/h5-8,11-14,21-22H,9-10H2,1-4H3
    • InChI Key: ADFOLUXMYYCTRR-UHFFFAOYSA-N
    • SMILES: COC1=CC(CC(C(CC2=CC=C(O)C(OC)=C2)C)C)=CC=C1O

Computed Properties

  • Exact Mass: 330.18318
  • Monoisotopic Mass: 330.18310931g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.9Ų
  • XLogP3: 5

Experimental Properties

  • PSA: 58.92

Phenol,4,4'-(2,3-dimethyl-1,4-butanediyl)bis[2-methoxy- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TargetMol Chemicals
T28021-25mg
meso-Dihydroguaiaretic acid
36469-60-0
25mg
¥ 10600 2024-07-19
TargetMol Chemicals
T28021-5mg
meso-Dihydroguaiaretic acid
36469-60-0 98%
5mg
¥ 7000 2023-09-15
TargetMol Chemicals
T28021-5 mg
meso-Dihydroguaiaretic acid
36469-60-0 98%
5mg
¥ 7,000 2023-07-10

Phenol,4,4'-(2,3-dimethyl-1,4-butanediyl)bis[2-methoxy- Related Literature

Recommend Articles

Recommended suppliers
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.